molecular formula CH4O3P+ B081115 Methyl hydrogenphosphonate CAS No. 13590-71-1

Methyl hydrogenphosphonate

Cat. No. B081115
CAS RN: 13590-71-1
M. Wt: 95.014 g/mol
InChI Key: XAKRTGZVYPZHCO-UHFFFAOYSA-O
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Description

Methyl hydrogenphosphonate is a chemical compound with the molecular formula CH5O3P . It is also known by other names such as phosphonic acid, monomethyl ester, and Monomethyl phosphonate .


Synthesis Analysis

The synthesis of biologically and synthetically important phosphorus-bearing compounds like Methyl hydrogenphosphonate often involves the conjugate addition of hydrogen-phosphonates to different Michael acceptors . This process is considered environmentally friendly and economically competitive .


Molecular Structure Analysis

The molecular structure of Methyl hydrogenphosphonate consists of one carbon atom, five hydrogen atoms, one phosphorus atom, and three oxygen atoms . The average mass of the molecule is 96.022 Da and the monoisotopic mass is 95.997627 Da .


Chemical Reactions Analysis

Methyl hydrogenphosphonate can participate in various chemical reactions. For instance, in the Michaelis–Becker reaction, a hydrogen phosphonate diester is first deprotonated and the resulting anion is alkylated .


Physical And Chemical Properties Analysis

Methyl hydrogenphosphonate has a boiling point of 161.0±23.0 °C at 760 mmHg . It has a vapour pressure of 1.2±0.6 mmHg at 25°C . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

  • Synthesis and Structural Studies:

    • Glycosyl Phosphosugars Synthesis : The hydrogenphosphonate approach has been used to synthesize methyl α- d -mannopyranoside and other compounds, showing potential in glycoscience research (Nikolaev et al., 1990).
    • Methylphosphonate Synthase Mechanism : A study on methylphosphonate synthase, a non-heme iron-dependent oxygenase, provides insights into its mechanism, which is crucial for understanding its role in biological processes (Cooke et al., 2012).
    • Hydrogen Bonding in Hydroxy-Bisphosphonate : Investigated the hydrogen bonding motifs in methylenebisphosphonate to assess the role of H-bonds in its stability, providing a basis for understanding its interactions in biological systems (Ashouri et al., 2015).
  • Medical and Biological Applications:

    • Anti-HIV-1 Agents : Nucleoside 5′-hydrogerphosphonates and nucleoside 5′-methylphosphonates were studied for their ability to inhibit HIV-1 replication, showing promising therapeutic potential (Krayevsky et al., 1992).
    • Bisphosphonate Treatment Effects : Explored the effects of bisphosphonates on DNA methylation in osteonecrosis of the jaw, providing insights into their mechanism of action and potential side effects (Polidoro et al., 2013).
    • Inhibitory Effects on Amoebae Growth : The study examined how bisphosphonates, including methylenebisphosphonate, inhibit the growth of amoebae, suggesting a possible mechanism similar to their effects on osteoclasts (Rogers et al., 1994).
  • Agricultural and Industrial Applications:

    • Corrosion Inhibition : Investigated the efficiency of ethyl hydrogen [(methoxyphenyl) (methylamino) methyl] phosphonate derivatives as corrosion inhibitors, highlighting their practical use in protecting metals (Djenane et al., 2019).
    • Flame Retardant for Cotton Fabric : Explored the use of piperazine-phosphonates, including derivatives of methyl hydrogenphosphonate, as flame retardants for cotton fabric, demonstrating their potential in enhancing safety in textiles (Nguyen et al., 2014).
  • Detection and Sensing Applications:

    • Nerve Agent Detection : A study on functionalized single-walled carbon nanotube sensors for detecting dimethyl methylphosphonate, a nerve agent simulant, shows the potential of methyl hydrogenphosphonate derivatives in security and defense applications (Kumar et al., 2016).

Safety And Hazards

Methyl hydrogenphosphonate is moderately toxic by ingestion and is a severe eye and skin irritant . When heated to decomposition, it emits toxic fumes of POx . It is classified as a Hazard Class 8 substance and is packed in Packing Group III .

Future Directions

Research in the field of metal phosphonates and phosphinates, which includes compounds like Methyl hydrogenphosphonate, is focusing on cleaner and more efficient synthetic methods . This includes high-throughput synthesis and mechanochemical synthesis . There is also a renewed interest in the synthesis of porous metal phosphonates and phosphinates due to the success of metal–organic frameworks .

properties

IUPAC Name

hydroxy-methoxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3O3P/c1-4-5(2)3/h1H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKRTGZVYPZHCO-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[P+](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929174
Record name [Methoxy(oxo)-lambda~5~-phosphanylidene]oxidanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.014 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl hydrogenphosphonate

CAS RN

13590-71-1
Record name Phosphonic acid, monomethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [Methoxy(oxo)-lambda~5~-phosphanylidene]oxidanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl hydrogenphosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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